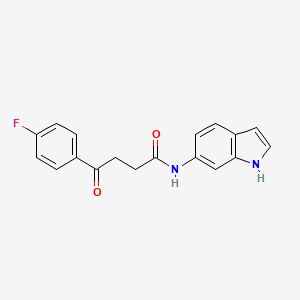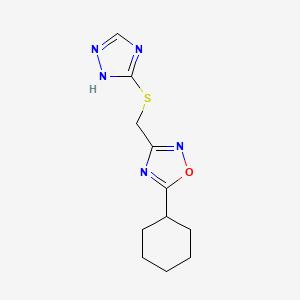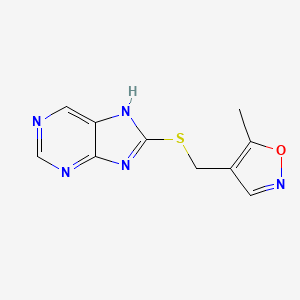![molecular formula C13H16BrN3O2 B7429185 1-[(7-Bromoquinazolin-4-yl)amino]-3-methoxy-2-methylpropan-2-ol](/img/structure/B7429185.png)
1-[(7-Bromoquinazolin-4-yl)amino]-3-methoxy-2-methylpropan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(7-Bromoquinazolin-4-yl)amino]-3-methoxy-2-methylpropan-2-ol is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in the field of medicine. This compound is a derivative of the quinazoline family of compounds, which are known for their diverse biological activities.
Scientific Research Applications
1-[(7-Bromoquinazolin-4-yl)amino]-3-methoxy-2-methylpropan-2-ol has shown potential applications in the field of medicine. It has been studied as an inhibitor of the protein kinase CK2, which is involved in various cellular processes such as cell growth, differentiation, and apoptosis. Inhibition of CK2 has been shown to have anti-cancer effects, and 1-[(7-Bromoquinazolin-4-yl)amino]-3-methoxy-2-methylpropan-2-ol has been studied as a potential anti-cancer agent. Additionally, this compound has been studied as a potential treatment for Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid-beta peptides.
Mechanism of Action
The mechanism of action of 1-[(7-Bromoquinazolin-4-yl)amino]-3-methoxy-2-methylpropan-2-ol involves the inhibition of CK2, which is a serine/threonine protein kinase. This compound binds to the ATP-binding site of CK2, preventing the phosphorylation of its substrates. This inhibition of CK2 activity has been shown to have anti-cancer effects and to prevent the aggregation of amyloid-beta peptides.
Biochemical and Physiological Effects:
1-[(7-Bromoquinazolin-4-yl)amino]-3-methoxy-2-methylpropan-2-ol has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to prevent the aggregation of amyloid-beta peptides. Additionally, this compound has been shown to have anti-inflammatory effects, as it inhibits the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One advantage of using 1-[(7-Bromoquinazolin-4-yl)amino]-3-methoxy-2-methylpropan-2-ol in lab experiments is its specificity for CK2 inhibition. This compound has been shown to selectively inhibit CK2 activity, without affecting other protein kinases. However, one limitation of using this compound is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the study of 1-[(7-Bromoquinazolin-4-yl)amino]-3-methoxy-2-methylpropan-2-ol. One direction is the further study of its anti-cancer effects, particularly in combination with other anti-cancer agents. Additionally, this compound could be studied as a potential treatment for other neurodegenerative diseases, such as Parkinson's disease. Further research could also focus on improving the solubility of this compound, in order to make it more useful in lab experiments.
Synthesis Methods
The synthesis of 1-[(7-Bromoquinazolin-4-yl)amino]-3-methoxy-2-methylpropan-2-ol involves the reaction of 7-bromo-4-chloroquinazoline with 3-methoxy-2-methylpropan-2-ol in the presence of a base catalyst. The reaction proceeds through a substitution reaction, where the chlorine atom of 7-bromo-4-chloroquinazoline is replaced by the hydroxyl group of 3-methoxy-2-methylpropan-2-ol. The resulting product is then purified through column chromatography to obtain pure 1-[(7-Bromoquinazolin-4-yl)amino]-3-methoxy-2-methylpropan-2-ol.
properties
IUPAC Name |
1-[(7-bromoquinazolin-4-yl)amino]-3-methoxy-2-methylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrN3O2/c1-13(18,7-19-2)6-15-12-10-4-3-9(14)5-11(10)16-8-17-12/h3-5,8,18H,6-7H2,1-2H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFNQTTJEWKHKDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1=NC=NC2=C1C=CC(=C2)Br)(COC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-[3-(2-methyloxolan-2-yl)-1,2,4-oxadiazol-5-yl]phenyl]pyrimidin-2-amine](/img/structure/B7429118.png)

![5-[5-(2,2-Dicyclopropylethyl)-1,2,4-oxadiazol-3-yl]-2-(methoxymethyl)pyrimidin-4-amine](/img/structure/B7429131.png)
![Methyl 3-[3-[4-amino-2-(methoxymethyl)pyrimidin-5-yl]-1,2,4-oxadiazol-5-yl]cyclohexane-1-carboxylate](/img/structure/B7429139.png)
![3-[5-(4,4-dimethylcyclohexyl)-1,2,4-oxadiazol-3-yl]-6-methyl-1H-pyridin-2-one](/img/structure/B7429146.png)


![methyl 2-[2-chloro-4-(4,5,6,7-tetrahydro-1H-indole-2-carbonylamino)phenoxy]acetate](/img/structure/B7429164.png)


![4-[3-(5-Chlorofuran-2-yl)-1,2,4-oxadiazol-5-yl]-1-(2-methylpropyl)pyrrolidin-2-one](/img/structure/B7429183.png)
![3,3-Dimethyl-1-[(4-pyrazin-2-ylpyrimidin-2-yl)amino]butan-2-ol](/img/structure/B7429187.png)
![2-[3-Methyl-4-[2-(4-nitrophenoxy)ethyl]piperazin-1-yl]ethanol](/img/structure/B7429194.png)
